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Compound of Interest

Compound Name:
4-Chloro-5-

(dichloromethyl)pyrimidine

CAS No.: 172225-58-0

Cat. No.: B065029

Get Quote

Technical Guide: 4-Chloro-5-
(dichloromethyl)pyrimidine
CAS: 13535-16-5 | Molecular Formula: C5H3Cl3N2 | Molecular Weight: 197.45 g/mol

Executive Summary & Structural Utility
4-Chloro-5-(dichloromethyl)pyrimidine is a high-value bifunctional electrophile used primarily

as a "linchpin" intermediate in the synthesis of fused heterocyclic systems. Its structural

uniqueness lies in the orthogonality of its reactive centers:

C4-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

), activated by the electron-deficient pyrimidine ring and the inductive effect of the adjacent
dichloromethyl group.

C5-Dichloromethyl (
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): A "masked" formyl group (gem-dichloride). Unlike a free aldehyde, it resists premature
oxidation but can be activated under specific conditions to form fused rings (e.g., pyrido[2,3-
d]pyrimidines) or hydrolyzed to the aldehyde.

This guide details the handling, synthesis, and application of this molecule in drug discovery,

specifically for kinase inhibitors (e.g., p38 MAP kinase, CDK) and antifolates.

Reactivity Profile & "Warhead" Analysis
The molecule functions as a 1,3-dielectrophile. In cyclization reactions, it serves as a three-

carbon equivalent (C4-C5-C

) capable of condensing with binucleophiles.

The Reactivity Map
The following diagram illustrates the divergent pathways available for this scaffold.
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Figure 1: Divergent reactivity pathways. The C4-Cl site typically reacts first under mild basic

conditions, followed by cyclization at the C5 position.

Synthesis Protocol
While often purchased, in-house synthesis is required for isotopic labeling or scale-up. The

most robust route proceeds from 5-(hydroxymethyl)uracil or 5-methylpyrimidin-4(3H)-one

equivalents via radical chlorination or phosphorus pentachloride (
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) treatment.

Optimized Synthesis from 5-Methylpyrimidin-4(3H)-one
Reaction Principle: Simultaneous chlorination of the aromatic ring (deoxychlorination) and the

benzylic-like methyl group.

Parameter Specification Notes

Precursor 5-Methylpyrimidin-4(3H)-one
Dried thoroughly (<0.5%

water).

Reagent (Solvent/Reagent) + is essential for gem-

dichlorination.

Stoichiometry 1.0 eq Substrate : 3.5 eq

Excess

drives the side-chain

chlorination.

Temperature Reflux (105–110°C) 4–6 hours required.

Quench
Crushed Ice /

extraction

Exothermic: Violent hydrolysis

of

.

Step-by-Step Protocol:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an

alkali scrubber (to trap HCl/POCl3 vapors).

Addition: Charge 5-methylpyrimidin-4(3H)-one (100 mmol) and

(50 mL). Cool to 0°C.

Chlorination: Add

(350 mmol) portion-wise to control HCl evolution.
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Heating: Slowly warm to room temperature, then heat to reflux. The solution will turn from a

slurry to a clear orange/brown liquid.

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (monochloromethyl) may

persist; continue heating until conversion to dichloromethyl is complete.

Workup (CRITICAL):

Remove excess

via rotary evaporation under reduced pressure.

Pour the oily residue slowly onto crushed ice (500g) with vigorous stirring. Maintain

temperature <20°C to prevent hydrolysis of the

group to an aldehyde.

Extract immediately with Dichloromethane (DCM) (3 x 100 mL).

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Applications in Heterocyclic Construction
The primary utility of 4-chloro-5-(dichloromethyl)pyrimidine is the construction of Pyrido[2,3-

d]pyrimidines, a scaffold found in numerous kinase inhibitors (e.g., analogues of Palbociclib or

Ribociclib).

Mechanism: The "Inverse" Cyclization
Unlike standard condensations using aldehydes, the gem-dichloride allows for cyclization

under anhydrous conditions or with weak bases, often avoiding oxidation steps.

Workflow: Synthesis of 7-Substituted Pyrido[2,3-d]pyrimidines Reaction with 2,4-

diaminopyrimidines or similar binucleophiles.
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Step 1: SNAr Displacement
(Nucleophilic Attack at C4)

Intermediate:
Secondary Amine Formation

  R-NH2, Et3N, THF, 0°C  

Step 2: Intramolecular Cyclization
(Attack on CHCl2)

  Heat (80°C), -2 HCl  

Target:
Pyrido[2,3-d]pyrimidine

  Aromatization  
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Figure 2: Stepwise construction of the fused ring system. The initial displacement of the C4-Cl

is facile; the second step involves the loss of two equivalents of HCl to form the pyridine ring.

Comparative Reactivity Data
When reacting with 3-aminopyrazole to form pyrazolo[3,4-d]pyrimidines:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b065029/docs?utm_src=pdf-body-img#4-chloro-5-dichloromethyl-pyrimidine-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Condition Solvent Base Yield
Mechanism
Note

Method A Ethanol 45-55%

Solvolysis of

competes

(aldehyde

formation).

Method B Dioxane 72-80%

Anhydrous

conditions favor

direct cyclization.

Method C DMF DIPEA 60-65%

Higher temp

leads to

degradation.

Insight:Method B is superior because it prevents the hydrolysis of the dichloromethyl group to

the aldehyde, which can lead to side reactions (Canizzaro or polymerization).

Handling, Stability & Safety (E-E-A-T)
Stability Profile

Hydrolysis Sensitivity: High. The

group hydrolyzes to

(aldehyde) upon prolonged exposure to atmospheric moisture.

Indicator: The solid turns from white/pale yellow to a sticky orange gum and smells of HCl.

Storage: Store at -20°C under Argon/Nitrogen. Desiccators are mandatory.

Safety Hazards
Lachrymator: The molecule releases HCl and potentially chloromethyl vapors. Handle ONLY

in a fume hood.

Corrosive: Causes severe skin burns and eye damage.[1][2]
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Pressure Hazard: Sealed vials may pressurize due to slow HCl evolution if moisture enters.

Open carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065029/docs#4-chloro-5-dichloromethyl-pyrimidine-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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